4(1H)-Pyridinone, 1-methoxy-
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Overview
Description
1-Methoxypyridin-4-one is an organic compound with the molecular formula C₆H₇NO₂. It is a derivative of pyridine, characterized by a methoxy group attached to the fourth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxypyridin-4-one can be synthesized through several methods. One common approach involves the reaction of 4-hydroxypyridine with methanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions, leading to the formation of 1-methoxypyridin-4-one .
Industrial Production Methods: In industrial settings, the production of 1-methoxypyridin-4-one often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxypyridin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms of pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: N-oxides of 1-methoxypyridin-4-one.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
1-Methoxypyridin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as a probe in biochemical assays and as a precursor for biologically active compounds.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Mechanism of Action
The mechanism by which 1-methoxypyridin-4-one exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
- 2-Methoxypyridine
- 3-Methoxypyridine
- 4-Methoxypyridine
Comparison: 1-Methoxypyridin-4-one is unique due to the position of the methoxy group on the pyridine ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
Properties
CAS No. |
1703-18-0 |
---|---|
Molecular Formula |
C6H7NO2 |
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-methoxypyridin-4-one |
InChI |
InChI=1S/C6H7NO2/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
ZZMBOQHEQKZJHQ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C=CC(=O)C=C1 |
Origin of Product |
United States |
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